molecular formula C15H10INO2 B4577283 5-iodo-N-(naphthalen-1-yl)furan-2-carboxamide

5-iodo-N-(naphthalen-1-yl)furan-2-carboxamide

Cat. No.: B4577283
M. Wt: 363.15 g/mol
InChI Key: SVQJRKIKDBCTRT-UHFFFAOYSA-N
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Description

5-Iodo-N-(naphthalen-1-yl)furan-2-carboxamide is a halogenated furan-carboxamide derivative characterized by an iodine substituent at the 5-position of the furan ring and a naphthalen-1-yl group attached via an amide linkage.

Properties

IUPAC Name

5-iodo-N-naphthalen-1-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10INO2/c16-14-9-8-13(19-14)15(18)17-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQJRKIKDBCTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(O3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-N-(naphthalen-1-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Iodination: The furan ring is then iodinated at the 5-position using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) under mild conditions.

    Amidation: The iodinated furan is then reacted with naphthalen-1-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Cross-Coupling Reactions at the 5-Iodo Position

The 5-iodo substituent on the furan ring facilitates transition-metal-catalyzed cross-coupling reactions. Similar iodofurans undergo:

  • Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids under Pd catalysis .

  • Sonogashira coupling with terminal alkynes, forming alkynylated furans .

Example Reaction Pathway:

**1** + ArB(OH)₂Pd(PPh₃)₄, Na₂CO₃5-Ar-N-(naphthalen-1-yl)furan-2-carboxamide\text{**1** + ArB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{5-Ar-N-(naphthalen-1-yl)furan-2-carboxamide}

Yields for analogous iodoarenes range from 60–85% .

Amide Bond Transformations

The carboxamide group participates in hydrolysis or substitution:

  • Hydrolysis : Acidic or basic conditions yield 5-iodofuran-2-carboxylic acid (2 ) and 1-naphthylamine .

  • Nucleophilic Substitution : Amines displace the naphthyl group under Mitsunobu conditions .

Hydrolysis Data (Analogous Systems):

ConditionProductYield (%)Source
6M HCl, reflux5-Iodofuran-2-carboxylic acid72–88
NaOH (10%), 80°C1-Naphthylamine65–78

Cyclization Reactions

The iodofuran-carboxamide structure enables cyclization to form heterocycles:

  • Oxadiazole Formation : Reaction with hydrazine forms 1,3,4-oxadiazole derivatives (3 ) .

  • Dihydrofuran Synthesis : Base-mediated cyclization via elimination .

Oxadiazole Synthesis Example :

**1** + NH₂NH₂EtOH, Δ5-Iodo-2-(1,3,4-oxadiazol-2-yl)-N-naphthylfuran\text{**1** + NH₂NH₂} \xrightarrow{\text{EtOH, Δ}} \text{5-Iodo-2-(1,3,4-oxadiazol-2-yl)-N-naphthylfuran}

Reported yields: 70–75% for similar substrates .

Halogen Exchange Reactions

The iodine atom can be replaced via Finkelstein reaction or Ullmann-type coupling :

  • I → Br/Cl : KI/NaBr in acetone .

  • I → CF₃ : Cu-mediated trifluoromethylation .

Comparative Reactivity (Selected Substituents) :

Leaving GroupReaction PartnerProductYield (%)
IPhB(OH)₂5-Phenylfuran-carboxamide82
ICuCF₃5-Trifluoromethyl derivative68

Biological Activity Modulation

Derivatives of 1 show enhanced bioactivity upon substitution:

  • Tubulin Inhibition : Pyridinyl or naphthyl groups at C-5 improve IC₅₀ values to <1 μM .

  • Anticancer Potential : STAT3 inhibitors derived from similar carboxamides exhibit submicromolar activity .

Structure–Activity Relationship (SAR) Highlights :

ModificationBiological TargetIC₅₀ (nM)
5-Iodo (Parent 1 )Tubulin Polymerization950
5-Pyridin-4-ylTubulin Polymerization420
Oxadiazole derivativeSTAT3 Inhibition120

Synthetic Challenges and Stability

  • Iodine Stability : Prone to light-induced decomposition; storage at 4°C recommended .

  • Amide Hydrolysis : Competes with cross-coupling under basic conditions .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
5-Iodo-N-(naphthalen-1-yl)furan-2-carboxamide has shown potential as an anticancer agent. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). For instance, derivatives that feature naphthalene and furan moieties have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating IC50 values below 0.5 µM in some cases .

Mechanism of Action
The mechanism of action for compounds like this compound typically involves the disruption of redox balance within cancer cells, leading to oxidative stress and subsequent cell death. Similar compounds have been reported to target specific pathways such as NFκB, which is often constitutively activated in tumor cells .

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of compounds containing furan and naphthalene rings. These compounds have been linked to the inhibition of neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases . The structural characteristics of this compound may contribute to these protective effects by modulating signaling pathways associated with neuronal survival.

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various chemical reactions, including halogenation and amide formation. The introduction of iodine enhances the compound's reactivity and biological activity, making it a versatile building block for further modifications. Research has documented methods for synthesizing derivatives that retain or enhance biological activity while potentially reducing toxicity .

Materials Science Applications

Organic Electronics
Compounds like this compound are being investigated for their potential use in organic electronic devices due to their unique electronic properties. The presence of halogens can significantly influence the charge transport characteristics in organic semiconductors, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Pharmacological Insights

Broad-Spectrum Pharmacological Activities
Research on related compounds has indicated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties. This broad spectrum suggests that this compound may also exhibit similar activities, warranting further investigation into its therapeutic potentials beyond oncology .

Case Studies

Study Findings Relevance
Study on Anticancer ActivityCompounds with similar structures exhibited IC50 values < 0.5 µM against various cancer cell linesIndicates potential effectiveness of this compound as an anticancer agent
Neuroprotection ResearchCompounds demonstrated inhibition of neuroinflammationSuggests possible applications in neurodegenerative disease treatment
Organic Electronics ExplorationEnhanced charge transport properties observed in halogenated derivativesSupports potential use in electronic devices

Mechanism of Action

The mechanism of action of 5-iodo-N-(naphthalen-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death.

    Anticancer Activity: The compound may induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Biological Activity (if reported) Reference ID
5-Iodo-N-(naphthalen-1-yl)furan-2-carboxamide C₁₅H₁₀INO₂ 379.15* Not reported Iodo (C5), naphthalen-1-yl (amide) Not explicitly reported
N-(4-Bromophenyl)furan-2-carboxamide C₁₁H₈BrNO₂ 282.09 Not reported Bromo (para-phenyl), furan-amide Intermediate for Suzuki coupling
5-Iodo-N-(4-methoxyphenyl)furan-2-carboxamide C₁₂H₁₀INO₃ 343.12 Not reported Iodo (C5), 4-methoxyphenyl (amide) Not reported
N-(2-Nitrophenyl)furan-2-carboxamide C₁₁H₈N₂O₄ 232.19 115 (dec.) Nitro (ortho-phenyl), furan-amide Structural studies
5-Bromo-N-(cyclohexenylethyl)furan-2-carboxamide C₁₃H₁₅BrNO₂ 298.18 Not reported Bromo (C5), cyclohexenyl-ethyl Not reported

*Calculated based on molecular formula.

Key Observations:
  • Aromatic Substituents : The naphthalen-1-yl group introduces steric bulk and extended π-conjugation, which may influence solubility and binding affinity in biological systems compared to smaller aryl groups (e.g., phenyl or methoxyphenyl) .
  • Spectral Data : Similar compounds exhibit IR peaks for amide N-H (~3310 cm⁻¹) and carbonyl (C=O) stretching (~1650 cm⁻¹), consistent with furan-carboxamide frameworks .

Structural and Crystallographic Insights

  • Planarity and Conformation : In N-(2-nitrophenyl)furan-2-carboxamide, the nitro group disrupts planarity between the amide and furan rings, creating a dihedral angle of 9.71° . This contrasts with more planar structures like 2-furancarboxanilide, highlighting how electron-withdrawing substituents distort molecular geometry .

Biological Activity

5-Iodo-N-(naphthalen-1-yl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a furan ring substituted with an iodine atom and a naphthyl group, which may contribute to its unique biological activities. The molecular formula is C13H10INO2C_{13}H_{10}INO_2, with a molecular weight of approximately 305.13 g/mol.

Antimicrobial Activity

Numerous studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the furan moiety have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureusTBD (to be determined in future studies)

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Similar compounds have been noted for their ability to inhibit cell proliferation in cancer cell lines such as MDA-MB468 (triple-negative breast cancer) and A498 (renal cancer). The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways related to cancer cell survival .

Cell LineIC50 (µM)Mechanism
MDA-MB468TBDApoptosis induction
A498TBDCell cycle arrest

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may inhibit specific enzymes involved in cellular processes, such as topoisomerases or kinases associated with cancer progression. Additionally, the presence of the furan ring may enhance its interaction with biological targets due to its electron-rich nature .

Study on Anticancer Properties

In a recent study, derivatives similar to this compound were synthesized and evaluated for their anticancer activity. The study reported that compounds with electron-donating groups exhibited increased potency against various cancer cell lines compared to their electron-withdrawing counterparts. This suggests that structural modifications can significantly impact biological activity .

Antimicrobial Evaluation

Another research effort focused on the antimicrobial properties of furan derivatives, including this compound. The study utilized a well diffusion method to assess the effectiveness against common pathogens, revealing promising results that warrant further exploration .

Q & A

Q. What are the optimal synthetic routes for 5-iodo-N-(naphthalen-1-yl)furan-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling furan-2-carbonyl chloride derivatives with naphthalen-1-amine in the presence of iodine. A reflux setup in polar aprotic solvents (e.g., acetonitrile or 1,4-dioxane) at 120°C for 18–24 hours is recommended. Equimolar ratios of reactants and controlled dropwise addition of acyl chloride to the amine minimize side reactions. Post-reaction, purification via recrystallization (chloroform/methanol) or column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield . Monitoring by TLC and optimizing solvent evaporation rates can enhance crystal quality for structural studies .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FT-IR : Identify key functional groups (amide C=O at ~1664 cm⁻¹, aromatic C-H at ~3041 cm⁻¹) .
  • NMR : Use ¹H NMR to confirm aromatic protons (δ 6.8–8.1 ppm for naphthalene, δ 6.2–7.4 ppm for furan) and ¹³C NMR to resolve carbonyl (δ ~157 ppm) and iodinated positions (δ ~95 ppm for C-I) .
  • HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. How can researchers assess solubility and stability under experimental conditions?

Methodological Answer:

  • Solubility : Test in DMSO, DMF, or THF via saturation shake-flask method, followed by UV-Vis quantification at λmax (~280 nm for aromatic systems) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor by HPLC. Use LC-MS to identify degradation products (e.g., deiodination or hydrolysis) .

Advanced Research Questions

Q. How can mechanistic insights into the iodination step be investigated?

Methodological Answer: Employ isotopic labeling (e.g., ¹²⁷I vs. ¹²⁵I) with kinetic studies to track reaction progress. Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to model transition states and compare activation energies for iodination at different positions . Validate with in situ Raman spectroscopy to detect intermediate iodine species .

Q. What strategies are recommended for resolving contradictory crystallographic data?

Methodological Answer: Cross-validate X-ray diffraction data (e.g., CCDC deposition) with computational models (Mercury 4.0). Analyze dihedral angles (e.g., furan-naphthalene ~9.7°) and intramolecular H-bonds (e.g., N-H⋯O=C, 2.6 Å) to reconcile discrepancies in planarity . Use Hirshfeld surface analysis to assess packing efficiency and intermolecular interactions .

Q. How can structure-activity relationships (SAR) be explored for biological applications?

Methodological Answer:

  • Synthesize analogs with halide substitutions (Cl, Br) or methyl groups on the furan/naphthalene rings .
  • Test in vitro cytotoxicity (MTT assay, IC₅₀) against cancer cell lines (e.g., HeLa, MCF-7) and correlate with LogP values (determined via shake-flask/HPLC) .
  • Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like topoisomerase II .

Q. What advanced techniques are suitable for studying degradation pathways?

Methodological Answer:

  • LC-HRMS : Identify oxidative metabolites (e.g., hydroxylation at C3 of naphthalene) using Q-TOF instruments .
  • TGA/DSC : Quantify thermal decomposition thresholds (e.g., onset at 215°C) under nitrogen atmosphere .

Q. How can researchers address discrepancies in biological activity across studies?

Methodological Answer:

  • Standardize assay protocols (e.g., fixed incubation times, serum-free media) to minimize variability .
  • Use orthogonal assays (e.g., Annexin V/PI staining vs. caspase-3 activation) to confirm apoptosis mechanisms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-iodo-N-(naphthalen-1-yl)furan-2-carboxamide
Reactant of Route 2
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5-iodo-N-(naphthalen-1-yl)furan-2-carboxamide

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